

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assays with SR3335

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR3335 is a potent and selective synthetic inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor Alpha (ROR α), a nuclear receptor that plays a crucial role in regulating gene transcription.[1][2][3][4][5] ROR α is implicated in various physiological processes, including metabolism, inflammation, and circadian rhythm. As an inverse agonist, **SR3335** binds to ROR α and represses its transcriptional activity, leading to the downregulation of its target genes.[1][2][4][5] This application note provides detailed protocols for utilizing Chromatin Immunoprecipitation (ChIP) assays to investigate the molecular mechanism of **SR3335**, specifically its ability to modulate the binding of ROR α to the promoter regions of its target genes.

Mechanism of Action of SR3335

SR3335 exerts its effects by directly binding to the ligand-binding domain of ROR α , which induces a conformational change in the receptor. This change promotes the recruitment of corepressors and the dismissal of coactivators from the ROR α transcriptional complex. Consequently, the transcription of ROR α target genes is suppressed. Key target genes involved in hepatic gluconeogenesis, such as Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK), have been shown to be downregulated by **SR3335** treatment.[1][2][3][4][5]

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data from a ChIP-qPCR experiment designed to assess the effect of **SR3335** on RORα binding to the promoter of a target gene, G6Pase, in HepG2 cells.

Table 1: Quantitative ChIP-qPCR Analysis of RORα Occupancy at the G6Pase Promoter

Treatment	Target Promoter	Antibody	% Input (Mean ± SD)	Fold Enrichment vs. IgG (Mean ± SD)
Vehicle (DMSO)	G6Pase	Anti-RORα	1.5 ± 0.2	15.0 ± 2.0
Vehicle (DMSO)	G6Pase	Normal Rabbit IgG	0.1 ± 0.05	1.0 (Reference)
SR3335 (10 μM)	G6Pase	Anti-RORα	0.5 ± 0.1	5.0 ± 1.0
SR3335 (10 μM)	G6Pase	Normal Rabbit IgG	0.1 ± 0.04	1.0 (Reference)
Vehicle (DMSO)	Negative Control Region	Anti-RORα	0.15 ± 0.06	1.5 ± 0.6
SR3335 (10 μM)	Negative Control Region	Anti-RORα	0.14 ± 0.05	1.4 ± 0.5

Data are presented as the mean of three independent experiments ± standard deviation. Fold enrichment is calculated relative to the IgG control.

Experimental Protocols

This section provides a detailed protocol for performing a ChIP assay to investigate the effect of SR3335 on $ROR\alpha$ -DNA binding. This protocol is adapted from standard procedures for nuclear receptor ChIP.

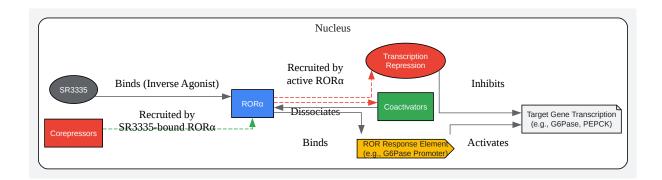
Protocol: Chromatin Immunoprecipitation (ChIP) Assay for RORα with SR3335 Treatment

- 1. Cell Culture and Treatment:
- Culture HepG2 cells (or other relevant cell line) in appropriate media and conditions until
 they reach 80-90% confluency.
- Treat the cells with either **SR3335** (e.g., 10 μM final concentration) or vehicle (e.g., DMSO) for a predetermined time (e.g., 6-24 hours).
- 2. Cross-linking:
- Add formaldehyde directly to the culture medium to a final concentration of 1% (v/v).
- Incubate for 10 minutes at room temperature with gentle shaking.
- Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
- Incubate for 5 minutes at room temperature with gentle shaking.
- Wash the cells twice with ice-cold PBS.
- 3. Cell Lysis and Chromatin Shearing:
- Scrape the cells in ice-cold PBS containing protease inhibitors and centrifuge to pellet.
- Resuspend the cell pellet in a cell lysis buffer (e.g., containing PIPES, KCI, IGEPAL CA-630, and protease inhibitors) and incubate on ice.
- Pellet the nuclei by centrifugation and resuspend in a nuclear lysis buffer (e.g., containing SDS, EDTA, Tris-HCl, and protease inhibitors).
- Shear the chromatin to an average size of 200-1000 bp using a sonicator. The optimal sonication conditions should be empirically determined for each cell type and instrument.
- Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.

4. Immunoprecipitation:

- Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1-2 hours at 4°C with rotation.
- Pellet the beads and transfer the supernatant (pre-cleared chromatin) to a new tube.
- Set aside a small aliquot of the pre-cleared chromatin as "input" control.
- Add a specific antibody against RORα or a negative control (Normal Rabbit IgG) to the remaining chromatin and incubate overnight at 4°C with rotation.
- Add Protein A/G magnetic beads to each immunoprecipitation reaction and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.

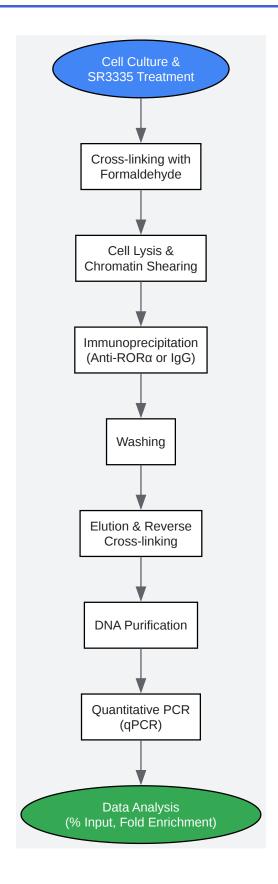
5. Washing:


- Pellet the beads on a magnetic stand and discard the supernatant.
- Perform a series of washes to remove non-specifically bound chromatin. This typically
 includes sequential washes with low salt buffer, high salt buffer, LiCl buffer, and TE buffer.
- 6. Elution and Reverse Cross-linking:
- Elute the chromatin from the beads by adding elution buffer (e.g., containing NaHCO3 and SDS) and incubating at 65°C.
- Pellet the beads and transfer the supernatant to a new tube.
- Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours (or overnight).
- Treat the samples (including the input) with RNase A and Proteinase K to remove RNA and protein.

7. DNA Purification:

- Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.
- Elute the purified DNA in a small volume of nuclease-free water or TE buffer.
- 8. Quantitative PCR (qPCR) Analysis:
- Perform qPCR using primers specific for the promoter region of the target gene (G6Pase) and a negative control region (a gene desert or a gene not regulated by RORα).
- Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA (% input) and/or as fold enrichment over the IgG control.

Mandatory Visualization Signaling Pathway of SR3335 Action



Click to download full resolution via product page

Caption: SR3335 acts as an inverse agonist of RORα, leading to transcriptional repression.

Experimental Workflow for ChIP Assay

Click to download full resolution via product page

Caption: A streamlined workflow for performing a Chromatin Immunoprecipitation (ChIP) assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Identification of SR3335 (ML176): a Synthetic RORα Selective Inverse Agonist PMC [pmc.ncbi.nlm.nih.gov]
- 2. Action of RORs and Their Ligands in (Patho)physiology PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assays with SR3335]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682619#chromatin-immunoprecipitation-chip-assays-with-sr3335]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com